2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide
Description
2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide is a synthetic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and an acetamide moiety at position 2. The acetamide nitrogen is further modified with a 2-phenylethyl substituent, distinguishing it from structurally related analogs. The compound’s synthesis likely follows routes analogous to those reported for related imidazo[2,1-b]thiazoles, involving condensation of substituted phenacyl bromides with aminothiazole derivatives, followed by functionalization of the acetamide side chain .
Properties
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3OS/c22-17-8-6-16(7-9-17)19-13-25-18(14-27-21(25)24-19)12-20(26)23-11-10-15-4-2-1-3-5-15/h1-9,13-14H,10-12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHYUWXEYZIUNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide typically involves the condensation of 4-chlorophenyl isothiocyanate with 2-aminobenzimidazole, followed by cyclization to form the imidazo[2,1-b][1,3]thiazole core . The final step involves the acylation of the resulting compound with 2-phenylethylamine under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant anticancer activity against various cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of cancer and other diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide involves the inhibition of specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes and receptors involved in cancer cell proliferation . The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Anticancer Activity
- Target Compound vs. 5l: While the target compound’s activity remains uncharacterized, its structural analog 5l demonstrates potent cytotoxicity against MDA-MB-231 breast cancer cells (IC₅₀ = 1.4 µM), outperforming sorafenib (IC₅₀ = 5.2 µM) . The 4-chlorophenyl group and piperazinyl-methoxybenzyl substituent in 5l are critical for VEGFR2 inhibition (5.72% at 20 µM) and selectivity toward cancer cells .
- Role of Chlorophenyl Group: Compounds retaining the 4-chlorophenyl moiety (e.g., 5f, 5g, 5l) consistently show enhanced activity compared to non-halogenated analogs, likely due to improved target binding via hydrophobic interactions .
Selectivity Profiles
- Tissue Specificity: Derivatives with extended substituents (e.g., 5l) exhibit marked selectivity for MDA-MB-231 over HepG2 cells (22.6 µM vs. 1.4 µM), whereas simpler analogs like 5j show broader cytotoxicity . This suggests that the 2-phenylethyl group in the target compound may confer unique selectivity patterns.
Biological Activity
The compound 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide is a derivative of imidazo[2,1-b]thiazole, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential anticancer properties and other therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.92 g/mol. The structural characteristics include:
- A fused imidazole and thiazole ring system.
- A chlorophenyl substituent at the 6-position of the imidazole ring.
- An acetamide linked to a phenylethyl group.
This unique structure suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Antitumor Activity
Recent studies have highlighted the antitumor activity of compounds in the imidazo[2,1-b]thiazole family. For instance, derivatives synthesized from 6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide demonstrated significant antiproliferative effects against various cancer cell lines, with log values ranging from -4.41 to -6.44, indicating potent activity against tumor cells .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line | Log Value | Mechanism of Action |
|---|---|---|---|
| 3b | MCF-7 | -4.41 | Apoptosis induction |
| 3b | HepG2 | -6.44 | Cell cycle arrest |
The mechanisms by which these compounds exert their effects include:
- Induction of Apoptosis : Studies show that treatment with related compounds increases the Bax/Bcl-2 ratio and activates caspase pathways in treated cells, leading to programmed cell death .
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at specific phases (S and G2/M), thereby inhibiting cancer cell proliferation .
Case Studies
A notable study evaluated various derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, with some derivatives displaying IC50 values as low as 0.28 µg/mL .
In Vivo Studies
In vivo studies have demonstrated that certain derivatives effectively target tumor cells in animal models. For example, one study reported that a derivative showed selective cytotoxicity towards sarcoma cells in tumor-bearing mice .
Additional Biological Activities
Beyond anticancer properties, imidazo[2,1-b]thiazole derivatives have exhibited:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
